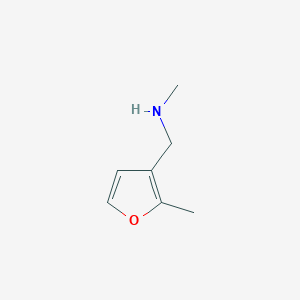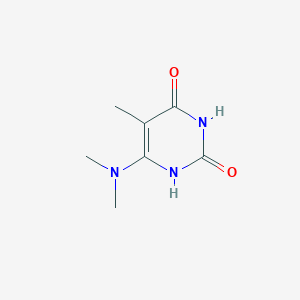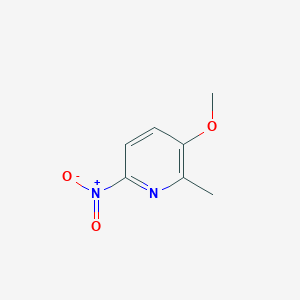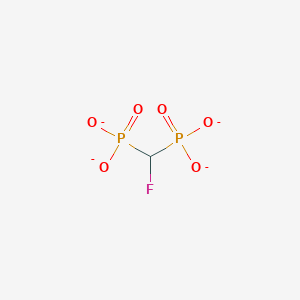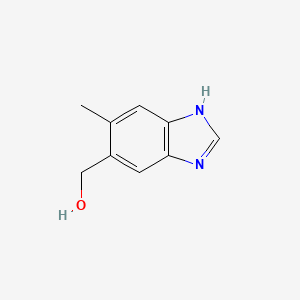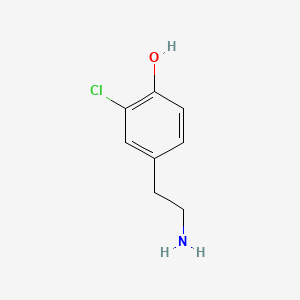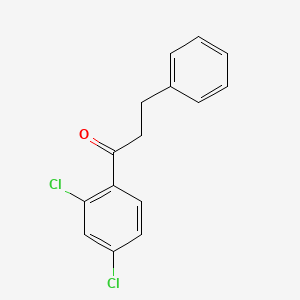
2',4'-DICHLORO-3-PHENYLPROPIOPHENONE
Overview
Description
2’,4’-Dichloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a derivative of propiophenone, where the phenyl ring is substituted with chlorine atoms at the 2’ and 4’ positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one are proteins involved in the evolutionary cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one interacts with its targets by binding to the active site of the CYP51 receptor . This interaction involves hydrogen bonding, which establishes a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By binding to the active site of the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The pharmacokinetic properties of 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one suggest that the compound presents an alignment between permeability and hepatic clearance . It has low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound’s action results in the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound’s LC50 was found to be similar to that of Benznidazole (BZN), a standard treatment for Chagas disease .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that chlorinated derivatives of phenol, such as 2,4-Dichlorophenol, can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’-dichloroacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2’,4’-dichloro-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Types of Reactions:
Oxidation: 2’,4’-dichloro-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Formation of 2’,4’-dichlorobenzoic acid or 2’,4’-dichlorobenzophenone.
Reduction: Formation of 2’,4’-dichloro-3-phenylpropanol or 2’,4’-dichloro-3-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Dichloro-3-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
- 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone
- 2’,4’-Dichloro-3-(3-chlorophenyl)propiophenone
- 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
Comparison: 2’,4’-Dichloro-3-phenylpropiophenone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKGJRDHLQYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643993 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-78-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


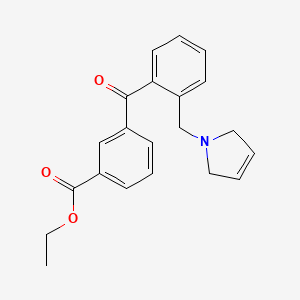
![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
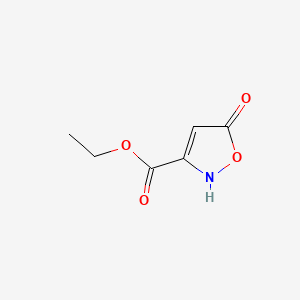
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)
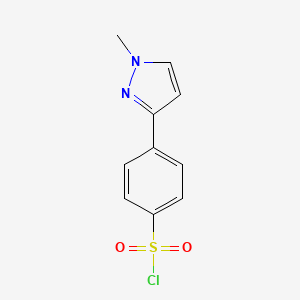

![ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate](/img/structure/B1613387.png)
